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Compound of Interest

Compound Name:
7-Iodo-2',3'-dideoxy-7-

deazaadenosine

Cat. No.: B3084991 Get Quote

CAS Number: 114748-70-8

A Comprehensive Overview for Researchers and
Drug Development Professionals
This technical guide provides a detailed examination of 7-Iodo-2',3'-dideoxy-7-
deazaadenosine, a synthetic dideoxynucleoside analogue. This document is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the chemical properties, biological activities, and potential applications of this compound.

Core Compound Information
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a structurally modified purine nucleoside. The key

modifications from its parent molecule, adenosine, are the replacement of the nitrogen atom at

the 7-position of the purine ring with a carbon atom (a 7-deaza modification), the introduction of

an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3'

positions of the ribose sugar. These alterations confer unique chemical and biological

properties, making it a valuable tool in molecular biology and a precursor for novel therapeutic

agents.

Table 1: Physicochemical Properties of 7-Iodo-2',3'-dideoxy-7-deazaadenosine
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Property Value Source(s)

CAS Number 114748-70-8 [1]

Molecular Formula C₁₁H₁₃IN₄O₂ [1]

Molecular Weight 360.15 g/mol [1]

Appearance White to off-white powder/solid [1][2]

Purity ≥97% [1]

Solubility Soluble in DMSO (125 mg/mL) [3]

Storage Conditions

Store at ≤ -15 °C. In solvent:

-80 °C for 6 months; -20 °C for

1 month (protect from light).

[3][4]

Synonyms:

7-Deaza-7-iodo-2',3'-dideoxyadenosine[1]

7-I-7-Deaza-ddA[1]

((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol[1]

2-Furanmethanol, 5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-, (2S,5R)-[1]

Mechanism of Action and Biological Activity
The primary mechanism of action of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and its

phosphorylated derivatives stems from its function as a DNA chain terminator. The absence of

the 3'-hydroxyl group on the deoxyribose moiety prevents the formation of a phosphodiester

bond with the next incoming deoxynucleotide triphosphate (dNTP), thus halting DNA

polymerase-mediated chain elongation.[5] This property is the cornerstone of the Sanger DNA

sequencing method.[5]

The 7-deaza modification enhances the metabolic stability of the nucleoside by making the

glycosidic bond resistant to cleavage by purine nucleoside phosphorylase.[6] The iodine atom

at the 7-position serves as a versatile chemical handle for further synthetic modifications, such
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as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various

functional groups to create novel derivatives with tailored biological activities.[6]

While specific antiviral and anticancer data for 7-Iodo-2',3'-dideoxy-7-deazaadenosine are

not extensively reported in publicly available literature, its structural analogues have shown

promise in these areas.[4] The general strategy involves the intracellular conversion of the

nucleoside to its triphosphate form, which then competes with natural dNTPs for incorporation

into viral or cellular DNA, leading to the inhibition of replication.[4]

Certain 7-deazaadenosine analogues, particularly in their cyclic dinucleotide form, have been

identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6]

Activation of the STING pathway is a key component of the innate immune response and is a

promising strategy for cancer immunotherapy.[6]

Mechanism of Action: DNA Chain Termination

7-Iodo-2',3'-dideoxy-7-deazaadenosine
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Figure 1: DNA chain termination by 7-Iodo-2',3'-dideoxy-7-deazaadenosine.
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Applications in Research and Development
DNA Sequencing
As a dideoxynucleoside, 7-Iodo-2',3'-dideoxy-7-deazaadenosine is a fundamental component

in the Sanger chain-termination sequencing method.[3] Its incorporation into a growing DNA

strand results in a fragment of a specific length, which, when separated by electrophoresis,

allows for the determination of the DNA sequence.[5]

Precursor for Chemical Synthesis
The iodo group at the 7-position makes this compound a valuable intermediate for the

synthesis of a wide array of modified nucleosides.[6] Through reactions like the Suzuki-Miyaura

coupling, various aryl or other functional groups can be introduced, leading to the development

of novel compounds for high-throughput screening in drug discovery programs.[1]

Synthetic Utility of 7-Iodo-2',3'-dideoxy-7-deazaadenosine

7-Iodo-2',3'-dideoxy-7-deazaadenosine

Palladium-Catalyzed
Cross-Coupling Reaction

(e.g., Suzuki-Miyaura)

Novel 7-Substituted
2',3'-dideoxy-7-deazaadenosine

Analogues

High-Throughput Screening

Drug Discovery & Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3084991?utm_src=pdf-body
https://www.researchgate.net/figure/Scheme-4-Synthesis-of-7-substituted-7-deaza-2-0-deoxyadenosine-analogs_fig1_272754110
https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(Boundless)/07%3A_Microbial_Genetics/7.13%3A_Bioinformatics/7.13F%3A_DNA_Sequencing_Based_on_Sanger_Dideoxynucleotides
https://www.benchchem.com/pdf/The_Pharmacological_Profile_of_7_Deazaadenosine_Analogs_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/15715198/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3084991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Role as a precursor in chemical synthesis.

Antiviral and Anticancer Research
The potential for 7-Iodo-2',3'-dideoxy-7-deazaadenosine and its derivatives to act as antiviral

and anticancer agents is an active area of research.[4] By interfering with nucleic acid

synthesis, these compounds can inhibit the replication of viruses and the proliferation of cancer

cells.[4]

Table 2: Biological Activities of Related 7-Deazaadenosine Analogues

Compound Activity Cell Line/Virus IC₅₀/EC₅₀ Source(s)

7-Deaza-2′-C-

methyl-

adenosine

Antiviral (HCV) HCV Replicon Potent Inhibition [7]

7-Benzyl-9-

deazaadenosine
Anticancer L1210 Leukemia 0.07 µM [1]

7-Methyl-9-

deazaadenosine
Anticancer L1210 Leukemia 0.4 µM [1]

2-Fluoro-9-

deazaadenosine
Anticancer

CCRF-CEM

Leukemia
0.3 µM [1]

Note: This table presents data for structurally related compounds to indicate the potential

therapeutic areas for derivatives of 7-Iodo-2',3'-dideoxy-7-deazaadenosine.

Experimental Protocols
General Protocol for Sanger DNA Sequencing
The following is a generalized protocol for dideoxy chain-termination sequencing. The precise

concentrations of 7-Iodo-2',3'-dideoxy-7-deazaadenosine triphosphate (ddATP*) and other

reagents may require optimization based on the specific DNA polymerase and template being

used.
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Reaction Setup: Prepare four separate reaction mixtures, one for each dideoxynucleotide

(ddATP*, ddGTP, ddCTP, ddTTP). Each reaction tube will contain:

DNA template

Primer

DNA polymerase

A mixture of all four dNTPs

One of the four ddNTPs (in this case, ddATP* derived from 7-Iodo-2',3'-dideoxy-7-
deazaadenosine)

Thermal Cycling: Perform thermal cycling to allow for primer annealing and extension. The

extension phase will be randomly terminated upon the incorporation of a ddNTP.

Electrophoresis: Denature the reaction products and separate them by size using

polyacrylamide gel electrophoresis.

Detection: Visualize the separated DNA fragments to read the sequence. In modern

automated sequencing, each ddNTP is labeled with a different fluorescent dye for detection.
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Sanger Sequencing Workflow

Prepare Sequencing Reaction Mixes
(Template, Primer, Polymerase, dNTPs, ddNTPs*)

Thermal Cycling
(Denaturation, Annealing, Extension/Termination)

Capillary Electrophoresis

Fluorescent Detection

Sequence Analysis

Click to download full resolution via product page

Figure 3: Generalized workflow for Sanger DNA sequencing.

Synthetic Protocol for 7-Substituted Analogues via
Suzuki-Miyaura Coupling (General)
This protocol outlines a general procedure for the synthesis of 7-aryl-7-deaza-2',3'-

dideoxyadenosine analogues from 7-Iodo-2',3'-dideoxy-7-deazaadenosine.

Reactants: In a suitable reaction vessel, combine 7-Iodo-2',3'-dideoxy-7-deazaadenosine,

a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., TPPTS), and a

base (e.g., Cs₂CO₃) in a solvent mixture (e.g., water/acetonitrile).

Reaction Conditions: Heat the mixture under an inert atmosphere for a sufficient time to

ensure complete reaction.
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Purification: Upon completion, purify the product using column chromatography to isolate the

desired 7-substituted analogue.

Conclusion
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a versatile synthetic nucleoside with significant

applications in molecular biology, particularly in DNA sequencing. Its unique chemical structure,

featuring a stable C-glycosidic bond and a reactive iodo group, also makes it an important

building block for the synthesis of novel therapeutic agents with potential antiviral and

anticancer activities. Further research into the biological effects of this compound and its

derivatives is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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